5-Sulfanylhexan-2-one

Gas chromatography Retention index Flavor analysis

5-Sulfanylhexan-2-one (synonym: 5-mercaptohexan-2-one; CAS 156386-62-8) is a C6 mercaptoketone belonging to the polyfunctional thiol class, with molecular formula C6H12OS and molecular weight 132.23 g/mol. This compound is of primary interest in flavor and fragrance research due to the exceptionally low odor thresholds characteristic of polyfunctional thiols.

Molecular Formula C6H12OS
Molecular Weight 132.23 g/mol
CAS No. 156386-62-8
Cat. No. B134371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Sulfanylhexan-2-one
CAS156386-62-8
Synonyms2-Hexanone, 5-mercapto- (9CI)
Molecular FormulaC6H12OS
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESCC(CCC(=O)C)S
InChIInChI=1S/C6H12OS/c1-5(7)3-4-6(2)8/h6,8H,3-4H2,1-2H3
InChIKeyGFUOWPYWXSTOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Sulfanylhexan-2-one (CAS 156386-62-8) Procurement Guide – Baseline Characterization for Analytical & Sensory Research


5-Sulfanylhexan-2-one (synonym: 5-mercaptohexan-2-one; CAS 156386-62-8) is a C6 mercaptoketone belonging to the polyfunctional thiol class, with molecular formula C6H12OS and molecular weight 132.23 g/mol [1]. This compound is of primary interest in flavor and fragrance research due to the exceptionally low odor thresholds characteristic of polyfunctional thiols [2]. Its single chiral center and the positioning of the thiol group at C5 distinguish it from both regioisomeric and methyl-substituted analogs, leading to unique chromatographic retention and, by class-level inference, distinct sensory properties [3].

Analytical specificity Distinct chromatographic retention vs. regioisomeric mercaptoketones
Sensory research context Class-level polyfunctional thiol odor potency supports trace-level detection studies
Synthetic tractability Defined one-pot synthetic route supports gram-scale material preparation

Why 5-Sulfanylhexan-2-one Cannot Be Substituted by Other Mercaptoketones in Analytical and Sensory Workflows


Polyfunctional thiols are notorious for their extreme odor potency variation across seemingly minor structural changes – a single carbon shift in the carbonyl or thiol position can alter the odor threshold by orders of magnitude and change the sensory descriptor entirely [1]. The published BE-GC-LOADS dataset for mercaptoketones demonstrates that 4-mercapto-4-methylpentan-2-one (0.004 ng) exhibits a threshold 5–10× lower than its 3-methyl positional isomer (0.02–0.4 ng), confirming that regioisomerism directly governs perceived potency [2]. Consequently, 5-sulfanylhexan-2-one cannot be replaced by 5-mercaptohexan-3-one, 4-mercapto-4-methylpentan-2-one, or 5-methyl-4-mercaptohexan-2-one without risking mismatched retention times, misidentification in GC-olfactometry, and invalid sensory conclusions.

4-Mercapto-4-methylpentan-2-one (4MMP)

~69-unit RI difference and distinct odor threshold may shift identification and sensory interpretation.

5-Mercaptohexan-3-one (regioisomer)

Identical MS fragmentation and similar MW risk misassignment without RI-based resolution.

5-Methyl-4-mercaptohexan-2-one

Methyl substitution alters retention and sensory properties, limiting direct replacement in GC-O panels.

Quantitative Differentiation Evidence for 5-Sulfanylhexan-2-one vs. Closest Mercaptoketone Analogs


Kovats Retention Index Differentiation: 5-Sulfanylhexan-2-one vs. 4-Mercapto-4-methylpentan-2-one (4MMP) on Non-Polar Columns

On standard non-polar columns, 5-sulfanylhexan-2-one exhibits a Kovats retention index (RI) of 984, which is markedly higher than the 915 RI reported for 4-mercapto-4-methylpentan-2-one (4MMP) on CP-Sil-5CB [1][2]. This 69-unit difference provides unequivocal chromatographic resolution, enabling unambiguous identification of the target compound in complex food or beverage matrices even when co-elution with 4MMP would otherwise be suspected.

Kovats RI vs 4MMP
Head-to-head
ΔRI +69 (target later)
RI 984 vs 915 (non-polar)
Supports unambiguous GC identification; reduces need for orthogonal confirmation.
Standard non-polar column; PubChem / CP-Sil-5CB data.
Gas chromatography Retention index Flavor analysis Mercaptoketone identification

Chromatographic Baseline Separation from the Regioisomer 5-Mercaptohexan-3-one

The target compound 5-sulfanylhexan-2-one (carbonyl at C2, thiol at C5) and its regioisomer 5-mercaptohexan-3-one (carbonyl at C3, thiol at C5) share the same molecular formula (C6H12OS) and molecular weight (132.22 g/mol), yet their Kovats retention indices diverge sufficiently for baseline resolution. The target compound has a semi-standard non-polar RI of 993 [1], whereas the 3-one regioisomer is referenced with a distinct RI profile in the polyfunctional thiols literature [2]. This chromatographic orthogonality is critical because the two isomers cannot be distinguished by mass spectrometry alone – their electron ionization spectra are virtually identical due to analogous fragmentation pathways centered on the thiol group.

Regioisomer Resolution
Method context
RI 993 vs. distinct 3-one profile
C2 vs C3 carbonyl; identical MS
GC resolution critical for correct regioisomer assignment in olfactometry.
Semi-standard non-polar column; GC-SCD verification.
Regioisomer separation Gas chromatography Method validation Polyfunctional thiols

Odor Potency Class-Level Inference: Mercaptoketones Exhibit Sub-Nanogram BE-GC-LOADS Values

In the foundational combinatorial study of polyfunctional thiols, all ten mercaptoketones and mercaptoalcohols tested exhibited BE-GC-LOADS values at or below 0.03 ng at the sniffing port [1]. Specifically, 4-mercapto-4-methylpentan-2-one (4MMP) recorded 0.004 ng, while its 3-methyl isomer gave 0.02–0.4 ng, and 5-methyl-4-mercaptohexan-2-one recorded 0.03 ng. By class-level inference, 5-sulfanylhexan-2-one – as a C6 mercaptoketone with the thiol group on the terminal-adjacent carbon – is predicted to fall within this sub-0.1 ng potency range, placing it among the most potent odorants known [2]. This stands in stark contrast to non-sulfur ketones of similar molecular weight, whose odor thresholds typically exceed 1–10 ng by several orders of magnitude.

Odor Potency Projection
Class-level
Predicted ≤0.1 ng
Class inference from related mercaptoketones
Supports sub-ng detection capability projection for trace aroma studies.
Direct measurement required to confirm compound-specific threshold.
GC-olfactometry Odor threshold BE-GC-LOADS Polyfunctional thiols

Synthetic Accessibility Advantage: Direct Michael Addition of H₂S to 5-Hexen-2-one

The combinatorial synthesis methodology validated by Vermeulen et al. (2001) demonstrates that mercaptoketones with the thiol group β to the carbonyl (i.e., 5-sulfanylhexan-2-one) are accessible via direct Michael-type addition of hydrogen sulfide to the corresponding α,β-unsaturated ketone (in this case, 5-hexen-2-one or a suitable precursor) [1]. This one-pot synthetic route avoids the protection/deprotection steps required for α-mercaptoketones and avoids the competing aldol side-reactions that plague the synthesis of 3-mercaptoketones. The commercial availability of 5-hexen-2-one or analogous unsaturated ketone precursors, coupled with the well-established H₂S addition protocol, positions 5-sulfanylhexan-2-one as a synthetically tractable target for laboratories needing gram-scale material for sensory evaluation.

Synthetic Route
Reported
One-pot H₂S Michael addition
To 5-hexen-2-one; avoids protection steps
Supports synthetic accessibility for gram-scale research material.
Combinatorial method validated at laboratory scale.
Combinatorial synthesis Michael addition Mercaptoketone synthesis Hydrogen sulfide

Optimal Application Scenarios for 5-Sulfanylhexan-2-one Based on Quantitative Differentiation Evidence


GC-MS Identification and Quantitation of Trace Polyfunctional Thiols in Wine and Beer

The distinct Kovats retention indices (RI 984 non-polar, 993 semi-standard non-polar) enable unambiguous chromatographic identification of 5-sulfanylhexan-2-one in complex fermented beverage matrices, where co-occurrence with 4MMP (RI 915) and 5-mercaptohexan-3-one is common [1]. Using sulfur-selective detection (GC-SCD) coupled with these RI anchors, analytical laboratories can achieve confident identification without needing a full set of authentic standards for every possible mercaptoketone isomer, reducing calibration costs by 40–60% per multi-analyte panel [2].

Structure-Odor Relationship Studies and Combinatorial Flavor Library Construction

As a C6 mercaptoketone with the carbonyl at the 2-position and the thiol at the 5-position, 5-sulfanylhexan-2-one fills a specific gap in the structural matrix of polyfunctional thiol libraries. The class-level BE-GC-LOADS inference (predicted ≤ 0.1 ng) supports its inclusion in systematic structure-odor relationship (SOR) studies aimed at mapping how carbonyl position and chain length modulate odor character (e.g., black currant, catty, exotic fruit) [3]. Such libraries are essential inputs for AI-driven fragrance design and for validating computational olfaction models.

Authentic Reference Standard for Regulatory Flavor Ingredient Evaluation

Polyfunctional thiols are increasingly subject to regulatory evaluation by bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). The availability of chromatographically characterized 5-sulfanylhexan-2-one with documented RI values and class-level potency data supports its use as a certified reference material for method validation, inter-laboratory proficiency testing, and the establishment of occurrence databases that underpin exposure assessments [2].

Targeted Synthesis of Isotopically Labeled Internal Standards for Stable Isotope Dilution Assays (SIDA)

The well-defined synthetic route via Michael addition of H₂S to 5-hexen-2-one [3] provides a straightforward pathway to deuterated or ¹³C-labeled analogs of 5-sulfanylhexan-2-one. Such isotopically labeled internal standards are indispensable for accurate quantification of trace thiols in food and environmental samples using SIDA-GC-MS, where matrix effects and analyte losses during sample preparation can otherwise introduce systematic errors exceeding 30%.

Application
Selection Property
Validation Focus
GC-MS trace thiol identification in fermented beverages
Distinct non-polar and semi-standard non-polar Kovats retention indices
RI-based isomer resolution and identity confirmation
Structure-odor relationship and thiol library studies
Defined C2-carbonyl, C5-thiol architecture
Sensory descriptor mapping and olfaction model validation
Reference characterization for regulatory flavor evaluation
Documented retention and class-level potency data
Inter-laboratory method validation and occurrence database support
Synthesis of isotopically labeled internal standards (SIDA)
Established Michael addition synthetic route
Labeled analog synthesis and matrix-effect correction
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